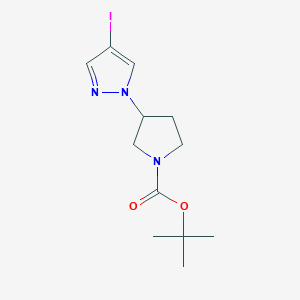![molecular formula C27H28N2O4 B12499535 Propyl 5-[(biphenyl-4-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12499535.png)
Propyl 5-[(biphenyl-4-ylcarbonyl)amino]-2-(morpholin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROPYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE: is a complex organic compound with a molecular formula of C24H26N2O3. This compound is characterized by the presence of a biphenyl group, an amido linkage, and a morpholine ring, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROPYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps:
Formation of the Biphenyl Amide: The initial step involves the formation of the biphenyl amide through a coupling reaction between 4-aminobiphenyl and a suitable carboxylic acid derivative.
Introduction of the Morpholine Ring:
Esterification: The final step is the esterification of the resulting compound with propyl alcohol under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the amido linkage, converting it into an amine.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized biphenyl derivatives.
Aplicaciones Científicas De Investigación
PROPYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of polymers.
Mecanismo De Acción
The mechanism of action of PROPYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
PROPYL 5-AMINO-2-MORPHOLIN-4-YLBENZOATE: Similar structure but with an amino group instead of the biphenyl amido group.
PROPYL 5-(HEXANOYLAMINO)-2-(MORPHOLIN-4-YL)BENZOATE: Contains a hexanoylamino group instead of the biphenyl amido group.
Uniqueness
PROPYL 5-{[1,1’-BIPHENYL]-4-AMIDO}-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the biphenyl amido group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature enhances its potential for diverse applications in research and industry.
Propiedades
Fórmula molecular |
C27H28N2O4 |
|---|---|
Peso molecular |
444.5 g/mol |
Nombre IUPAC |
propyl 2-morpholin-4-yl-5-[(4-phenylbenzoyl)amino]benzoate |
InChI |
InChI=1S/C27H28N2O4/c1-2-16-33-27(31)24-19-23(12-13-25(24)29-14-17-32-18-15-29)28-26(30)22-10-8-21(9-11-22)20-6-4-3-5-7-20/h3-13,19H,2,14-18H2,1H3,(H,28,30) |
Clave InChI |
XAMPWGQVPVCCPR-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


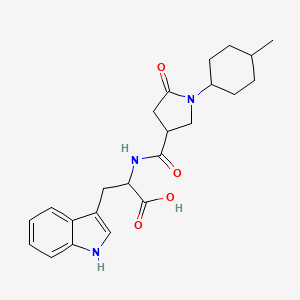
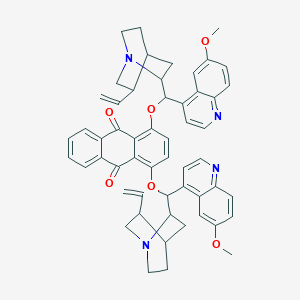
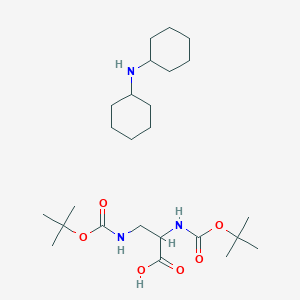

![N-cyclohexyl-N-methyl-2-[6-methyl-3-(2-methylpropyl)-2-(methylsulfanyl)-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B12499480.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B12499484.png)
![N-cycloheptyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12499485.png)
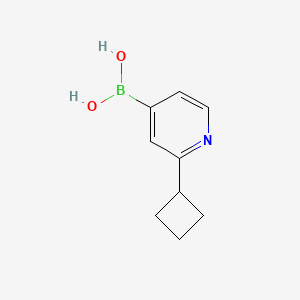
![N-({5-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)-3-methylbenzamide](/img/structure/B12499503.png)
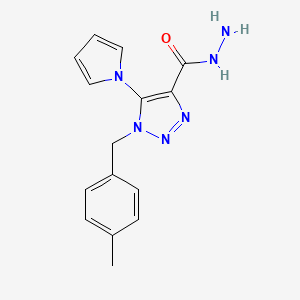
![2-amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B12499524.png)

![2-(3-Fluorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B12499543.png)
